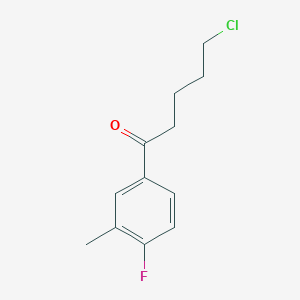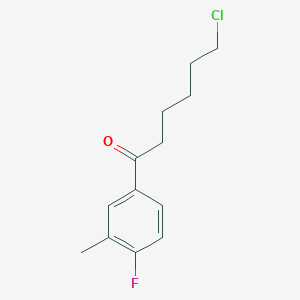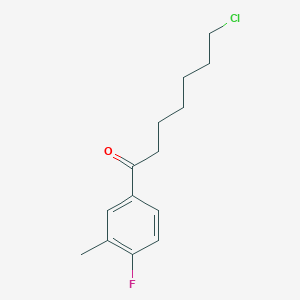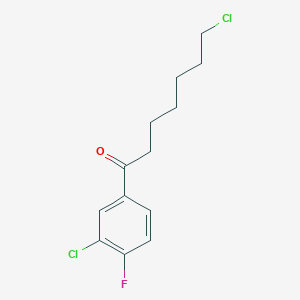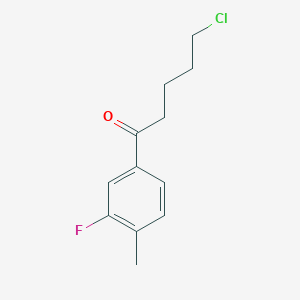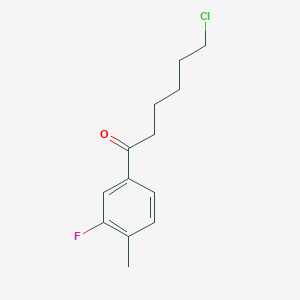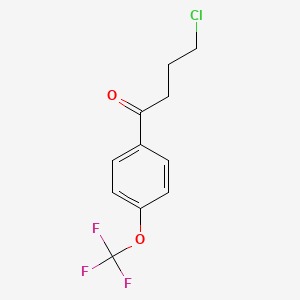
2,3-Bis(n-butylthio)-1,4-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of naphthalene derivatives often involves nucleophilic aromatic substitution reactions, as seen in the preparation of fluorinated bis(ether amine) monomers from 2,3-dihydroxynaphthalene . Similarly, the synthesis of naphthalene-1,8-diylbis(diphenylmethylium) and its derivatives involves starting from dibromonaphthalene and proceeding through deoxygenation steps . These methods suggest that the synthesis of 2,3-Bis(n-butylthio)-1,4-naphthalenedione might also involve multi-step reactions including halogenation, substitution, and possibly reduction steps.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of substituents on the naphthalene ring, which can significantly affect the properties of the compound. For instance, the introduction of trifluoromethyl groups and ether linkages results in materials with desirable properties such as solubility and thermal stability . The presence of bis(diphenylmethylium) groups in naphthalene-1,8-diylbis(diphenylmethylium) facilitates its role as an oxidant in organic reactions . Therefore, the butylthio groups in this compound would likely influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions. The papers describe the use of naphthalene-based dications as oxidants in the synthesis of benzidines , and the formation of polyimides from naphthalene-containing diamines . These reactions demonstrate the versatility of naphthalene derivatives in organic synthesis and materials science. The butylthio substituents in this compound may also enable specific chemical transformations, such as nucleophilic displacement or oxidation-reduction processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are largely determined by their molecular structure. The introduction of fluorine atoms and ether linkages in some derivatives leads to high solubility in organic solvents, low dielectric constants, and excellent thermal stability . The presence of ester and amide groups in other naphthalene derivatives affects their solubility, glass transition temperatures, and thermal degradation profiles . These findings suggest that the butylthio groups in this compound would contribute to its solubility, thermal behavior, and possibly its optical properties.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Aryl Derivatives : The compound has been involved in reactions leading to various aryl derivatives. For instance, Singh and Baruah (2009) demonstrated the synthesis of mixed aryl 2,3-diarylsulphanyl-1,4-naphthoquinones through a process involving the reaction of 2-arylsulphanyl-1,4-naphthoquinone with aromatic thiols and sodium dithionate, resulting in high yields of bis-2,3-(arylsulphanyl)naphthalene-1,4-diols (Singh & Baruah, 2009).
Conformation and Color Polymorphism : Studies by Kinuta et al. (2010) highlighted the conformational and color polymorphism in related achiral compounds, showing variations in these properties based on the type of arylthio group used (Kinuta et al., 2010).
Catalytic Applications
- Gold(III)-Catalyzed Reactions : Jiang and Wang (2009) explored the use of this compound in Au(III)-catalyzed 1,4-nucleophilic addition reactions. This process efficiently produces various 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivatives, showcasing the compound's role in facilitating diverse organic syntheses (Jiang & Wang, 2009).
Spectroscopic and Electrochemical Properties
- Study of Bis(substituted) Complexes : Nyokong et al. (2000) investigated the bis(substituted-2,3-naphthalocyaninato)europium(III) complexes, including bis(octakis(dodecylthio)-2,3-naphthalocyaninato)europium(III), revealing insights into their UV-visible, magnetic circular dichroism, near-IR, IR, EPR, and mass spectroscopies. This research provides crucial information on the spectroscopic and electrochemical behaviors of these complexes (Nyokong et al., 2000).
Application in Coordination Chemistry
- Synthesis of Ligands : Kilian, Knight, and Woollins (2011) discussed the synthesis of ligands based on naphthalene peri-substituted by Group 15 and 16 elements, where compounds like 2,3-bis(n-butylthio)-1,4-naphthalenedione play a significant role. They provide an overview of the coordination chemistry of these ligands (Kilian et al., 2011).
Luminescence and Detection Applications
Fluorescence Properties in Silver Complexes : Zhang et al. (2011) studied the fluorescence properties of silver(I) complexes involving similar dithioether ligands. These complexes displayed strong blue emission in the solid state, indicating potential applications in luminescent materials and sensors (Zhang et al., 2011).
Enantioselective Fluorescence Sensing : Liu, Pestano, and Wolf (2008) synthesized a ligand, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, from similar compounds for use in enantioselective fluorescence sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).
Fused Tetrathiafulvalene and Benzoquinone Triads : Misaki et al. (2020) explored the use of fused donor-acceptor triads, including bis(n-butylthio) derivatives, as positive electrode materials in rechargeable batteries. This application demonstrates the compound's potential in energy storage technologies (Misaki et al., 2020).
Polymer and Material Science
Fluorinated Polyimides : Yang, Hsiao, and Wu (2003) developed novel fluorinated bis(ether amine) monomers, including this compound derivatives, for creating highly soluble, light-colored fluorinated polyimides. These polymers exhibit high thermal stability and potential applications in advanced materials science (Yang, Hsiao, & Wu, 2003).
Ethylenedioxythiophene Derivatives : Xu et al. (2013) synthesized and characterized bis(ethylenedioxythiophene)naphthalene monomers and polymers. These compounds exhibited good electrochromic properties and potential use in electrochromic devices (Xu et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2,3-bis(butylsulfanyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2S2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVVMVXUXJHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649840 |
Source


|
| Record name | 2,3-Bis(butylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
671189-54-1 |
Source


|
| Record name | 2,3-Bis(butylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




